2-(2-Methylpropyl)pyrazole-3-carbaldehyde
Description
Historical Context of Pyrazole Carbaldehydes
The development of pyrazole carbaldehydes traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Knorr's foundational research in organic chemistry led to his discovery of antipyrine, marking the beginning of systematic investigation into pyrazolone derivatives that would eventually expand to encompass the broader family of pyrazole carbaldehydes. The historical significance of Knorr's work cannot be overstated, as his isolation and synthesis of quinoline and pyrazole by 1884 established the fundamental synthetic methodologies that continue to influence contemporary pyrazole chemistry.
The evolution of pyrazole carbaldehyde synthesis has been marked by several key methodological advances over the past century. The classical method developed by Hans von Pechmann in 1898, which synthesized pyrazole from acetylene and diazomethane, provided early insights into the reactivity patterns that would later inform carbaldehyde synthesis strategies. The subsequent development of the Knorr-type reactions, involving the condensation of 1,3-diketones with hydrazine, established the foundational approach for substituted pyrazole synthesis that remains central to modern synthetic protocols.
Literature surveys reveal that pyrazole carbaldehydes gained particular prominence in the latter half of the twentieth century as researchers recognized their potential as intermediates for biologically active compounds. The systematic investigation of these compounds demonstrated their versatility as antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral agents. This broad spectrum of biological activity established pyrazole carbaldehydes as privileged structures in medicinal chemistry, driving continued research into their synthesis and applications.
Position of this compound in Heterocyclic Chemistry
Within the broader framework of heterocyclic chemistry, this compound occupies a distinctive position as a representative of the azole family, specifically characterized by its five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The pyrazole core structure exhibits weak basicity with a pKb value of 11.5, corresponding to a pKa of 2.49 for the conjugate acid at 25°C. X-ray crystallographic studies have confirmed the planar nature of the pyrazole ring system, with C-N distances of approximately 1.33 Å, providing structural insights that inform understanding of substituted derivatives such as this compound.
The classification of this compound within heterocyclic systems places it among compounds that combine multiple functional elements. The presence of both the heterocyclic pyrazole ring and the aldehyde functional group creates a bifunctional molecule capable of participating in diverse chemical transformations. The specific substitution pattern, with the 2-methylpropyl group attached to one nitrogen atom and the aldehyde group positioned at carbon-3, represents one of several possible regioisomeric arrangements within the pyrazole carbaldehyde family.
Table 1: Structural Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H12N2O | |
| Molecular Weight | 152.194 g/mol | |
| CAS Number | 1236366-12-3 | |
| MDL Number | MFCD21609707 | |
| Creation Date | July 1, 2014 | |
| Last Modified | May 18, 2025 |
The compound's position within heterocyclic chemistry is further defined by its synthetic accessibility through established pyrazole formation methodologies. The multicomponent synthesis approaches that have been developed for pyrazole systems, particularly those involving (3 + 2)-cyclocondensation reactions, provide multiple pathways for accessing substituted pyrazole carbaldehydes. These synthetic routes typically employ 1,3-dielectrophiles as C3-building blocks combined with hydrazines as N2-building blocks, allowing for the introduction of various substituents including the 2-methylpropyl group found in this specific compound.
Significance in Contemporary Chemical Research
The contemporary significance of this compound in chemical research stems from its dual role as both a synthetic intermediate and a compound of intrinsic interest for biological evaluation. Current research applications center on its utility in drug synthesis, where the pyrazole scaffold continues to rank among the most frequently utilized ring systems in pharmaceutical development. The United States Food and Drug Administration has identified pyrazole moieties as among the highly used ring systems for small molecule drugs, underscoring the continued relevance of compounds such as this compound in medicinal chemistry research.
Modern synthetic methodology development has expanded the accessibility of pyrazole carbaldehydes through advanced formylation techniques. The Vilsmeier-Haack reaction has emerged as a particularly important method for the synthesis of 4-formylpyrazoles, with research demonstrating its effectiveness in converting various hydrazones to the corresponding formylated products. While this specific methodology targets the 4-position rather than the 3-position found in this compound, the underlying principles of electrophilic formylation continue to inform synthetic approaches to diverse pyrazole carbaldehyde isomers.
Table 2: Contemporary Research Applications of Pyrazole Carbaldehydes
The significance of this compound in contemporary research is further highlighted by its incorporation into commercial chemical libraries and its availability through specialized chemical suppliers. The compound's designation with specific catalog numbers and quality specifications indicates its established role as a research chemical, with suppliers providing 95% purity grades suitable for synthetic and analytical applications. The systematic documentation of its properties, including computed descriptors and standardized nomenclature, reflects the maturation of pyrazole carbaldehyde chemistry as a field of study.
Recent advances in multicomponent synthesis have expanded the potential applications of this compound by providing efficient routes to more complex molecular architectures. The development of one-pot synthetic procedures that combine pyrazole formation with subsequent functionalization reactions represents a significant advancement in the field. These methodologies enable the rapid assembly of diverse molecular libraries containing the pyrazole carbaldehyde motif, facilitating high-throughput screening for biological activity and advancing the compound's utility in drug discovery programs.
Properties
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYVYCVUZQZAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilmeier-Haack Reaction (Formylation of Pyrazoles)
The Vilmeier-Haack reaction is a classical method for introducing aldehyde groups onto heterocycles, including pyrazoles. It involves the formation of a formyl intermediate via the reaction of pyrazoles with formylating agents such as POCl₃ in the presence of dimethylformamide (DMF) , which acts as a formyl source.
Pyrazole + POCl₃/DMF → Pyrazole-3-carbaldehyde
- Temperature: Typically maintained at 0°C to room temperature
- Solvent: DMF as both solvent and formylating reagent
- Catalyst: POCl₃ facilitates the formylation
- High regioselectivity for the 3-position
- Good yields (generally 70-90%)
- Handling of hazardous reagents like POCl₃
- Requires careful temperature control
Oxidation of Precursors (Alcohols or Hydrazones)
Another approach involves oxidation of hydrazone intermediates or alcohol precursors derived from pyrazoles.
- Synthesis of hydrazones from pyrazoles with aldehyde or ketone precursors
- Oxidation using oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents to yield the aldehyde
Pyrazole hydrazone + Oxidant → Pyrazole-3-carbaldehyde
- Mild to moderate temperatures
- Aqueous or mixed solvent systems
- High regioselectivity observed
Cyclocondensation of Hydrazines with Carbonyl Derivatives
This method involves the cyclocondensation of hydrazines with aldehydes or ketones, followed by specific functionalization to introduce the aldehyde at the 3-position.
- Reacting alkyl hydrazines with aldehyde derivatives generated in situ
- Using reagents like trichlorotriazine in N,N-dimethylformamide (DMF) to facilitate substitution and cyclization
Alkyl hydrazine + in situ generated aldehyde → Pyrazole-3-carbaldehyde
- This approach has been successfully employed to synthesize various substituted pyrazole-3-carbaldehydes with yields exceeding 60%.
Specific Preparation of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde
The synthesis of This compound can be optimized by selecting appropriate starting materials and reaction conditions:
- Starting Material: A hydrazine derivative bearing the 2-methylpropyl substituent, such as alkyl hydrazine or hydrazine derivatives with the desired alkyl chain.
- Formylation Step: Employing the Vilmeier-Haack reaction with DMF and POCl₃ at low temperatures to selectively introduce the aldehyde group at the 3-position.
- Alternative Route: Utilizing in situ generated aldehydes from ketones (e.g., 2-methylpropyl ketone) via oxidation or condensation with hydrazines.
Proposed Synthetic Route:
| Step | Reagents & Conditions | Purpose | Expected Yield |
|---|---|---|---|
| 1 | 2-Methylpropylhydrazine + aldehyde precursor | Formation of hydrazone | 70-85% |
| 2 | Formylation using POCl₃/DMF at 0-25°C | Introduction of aldehyde at 3-position | 70-90% |
| 3 | Purification via column chromatography | Isolation of target compound | N/A |
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Vilmeier-Haack Reaction | Pyrazole + POCl₃/DMF | 0-25°C, inert atmosphere | High regioselectivity | Hazardous reagents | 70-90% |
| Oxidation of Hydrazones | Hydrazone + KMnO₄ | Mild, aqueous | Good yields, regioselective | Overoxidation risk | 75-85% |
| Cyclocondensation | Hydrazine + aldehyde/ketone | Room temp, DMF | Versatile, high yield | Multi-step, purification | 60-80% |
Research Findings and Considerations
- The Vilmeier-Haack reaction remains the most straightforward and widely used method for formylating pyrazoles at the 3-position, especially for substituted derivatives like This compound .
- Oxidative methods provide an alternative route, especially when starting from hydrazone intermediates, with high regioselectivity and yields.
- Cyclocondensation techniques facilitate the synthesis of complex substituted pyrazoles but require careful control of reaction parameters to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include halogens and alkylating agents.
Major Products Formed
Oxidation: 2-(2-Methylpropyl)pyrazole-3-carboxylic acid.
Reduction: 2-(2-Methylpropyl)pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is known for its diverse pharmacological properties. Research indicates that derivatives of pyrazole, including 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, exhibit a range of biological activities:
- Antimicrobial Activity: Pyrazole derivatives have shown promise as antimicrobial agents. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Properties: Certain pyrazole derivatives are recognized as COX-2 inhibitors, which are crucial in managing inflammation and pain. The structural characteristics of this compound may contribute to similar effects, warranting further investigation into its anti-inflammatory capabilities .
- Anticancer Activity: There is a growing body of evidence linking pyrazole compounds to anticancer effects. For instance, compounds synthesized from pyrazole frameworks have been reported to exhibit cytotoxicity against various cancer cell lines .
Agrochemical Applications
The agricultural sector benefits from the application of pyrazole derivatives as herbicides and fungicides. The unique chemical structure of this compound may enhance the efficacy of crop protection agents:
- Pesticidal Activity: Research has indicated that certain pyrazole derivatives possess insecticidal properties, making them valuable in developing new pest control solutions .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:
- Synthesis of Novel Compounds: This compound can undergo various chemical reactions to yield new derivatives with enhanced properties. For example, it can participate in condensation reactions to form more complex heterocyclic systems .
Case Study 1: Antimicrobial Activity
A study explored the synthesis of several pyrazole derivatives based on the structure of this compound. The resulting compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on evaluating the anti-inflammatory properties of pyrazole derivatives. Researchers synthesized a series of compounds based on this compound and assessed their efficacy as COX inhibitors. The most promising candidates demonstrated a marked reduction in inflammatory markers in vitro, indicating their potential for development into anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
2-Methoxy-3-(1-methylpropyl)pyrazine ()
- Structure : A 6-membered pyrazine ring (two para nitrogen atoms) with a methoxy group at position 2 and a 1-methylpropyl group at position 3.
- Key Differences :
- Heterocycle : Pyrazine (6-membered) vs. pyrazole (5-membered).
- Functional Group : Methoxy (ether) vs. carbaldehyde.
- Reactivity : The aldehyde in the target compound allows for electrophilic reactions, whereas the methoxy group in pyrazine derivatives is less reactive but enhances volatility.
Sulfur-Containing Heterocycles
2-(2-Methylpropyl)-thiazole ()
- Structure : Thiazole ring (sulfur and nitrogen atoms) with a 2-methylpropyl substituent.
- Key Differences :
- Heterocycle : Thiazole (sulfur-containing) vs. pyrazole (nitrogen-only).
- Biological Role : Implicated in tomato fruit flavor due to high odor activity, whereas pyrazole derivatives are more common in medicinal chemistry.
- Volatility : Sulfur atoms in thiazoles increase volatility, while the aldehyde group in the target compound may reduce it due to hydrogen bonding .
Phenylpropanoic Acid Derivatives ()
Imp. E(EP): 1-[4-(2-Methylpropyl)phenyl]-ethanone
- Structure : Aromatic phenyl ring with a 2-methylpropyl group and a ketone functional group.
- Key Differences :
- Core Structure : Phenyl vs. pyrazole.
- Reactivity : Ketones are less reactive than aldehydes, making the target compound more versatile in synthesis.
- Applications : These impurities are linked to pharmaceutical manufacturing, whereas the target compound’s aldehyde group suggests roles in covalent binding or catalysis .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Compared Compounds
| Compound | Heterocycle | Functional Group | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 2-(2-Methylpropyl)pyrazole-3-carbaldehyde | Pyrazole | Aldehyde | C₈H₁₂N₂O | Synthetic intermediate, drug discovery |
| 2-Methoxy-3-(1-methylpropyl)pyrazine | Pyrazine | Methoxy | C₉H₁₄N₂O | Flavoring agent (FEMA 3433) |
| 2-(2-Methylpropyl)-thiazole | Thiazole | None | C₇H₁₁NS | Fruit flavor volatiles |
| 1-[4-(2-Methylpropyl)phenyl]-ethanone | Phenyl | Ketone | C₁₂H₁₆O | Pharmaceutical impurity |
Table 2: Reactivity and Stability
| Compound | Reactivity Profile | Stability Considerations |
|---|---|---|
| This compound | High (aldehyde oxidation, Schiff base formation) | Sensitive to oxidation; requires inert storage |
| 2-Methoxy-3-(1-methylpropyl)pyrazine | Low (ether stability) | Stable under ambient conditions |
| 2-(2-Methylpropyl)-thiazole | Moderate (sulfur participation) | Volatile; prone to degradation in air |
| 1-[4-(2-Methylpropyl)phenyl]-ethanone | Low (ketone inertness) | High thermal and oxidative stability |
Biological Activity
2-(2-Methylpropyl)pyrazole-3-carbaldehyde is a substituted pyrazole compound notable for its potential biological activities. Pyrazoles are a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C_8H_12N_2O, with a molecular weight of approximately 150.18 g/mol. The compound features a five-membered pyrazole ring with two nitrogen atoms and an aldehyde functional group at the third position, which is crucial for its reactivity and biological interactions.
Synthesis
Various methods exist for synthesizing this compound. One common approach involves the reaction of hydrazine derivatives with appropriate aldehydes under acidic conditions. The following table summarizes some synthetic methods for related pyrazole compounds:
| Compound | Synthesis Method | Yield |
|---|---|---|
| 3,5-Dimethylpyrazole | Reaction of hydrazine with diketones | 81–91% |
| Celecoxib | Condensation of arylhydrazines with substituted phenyl ketones | Moderate yields |
| Stanozolol | Cyclization of hydrazines with specific diketones | High yields |
These methodologies highlight the versatility in synthesizing pyrazole derivatives, which may also be applicable to this compound.
Anti-inflammatory Activity
Many pyrazoles are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammatory processes. For instance, celecoxib is a well-known COX-2 inhibitor derived from the pyrazole structure. Given the structural characteristics of this compound, it may similarly exhibit anti-inflammatory properties.
Antimicrobial Activity
Pyrazoles have been documented for their antimicrobial effects against various bacterial strains. A study indicated that certain pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Antitumor and Antiviral Activity
Some pyrazoles have demonstrated antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer types . Additionally, certain derivatives have shown promise in antiviral applications, suggesting that this compound might possess similar capabilities.
Case Studies
- Anti-inflammatory Studies : A derivative similar to this compound was tested for its ability to reduce edema in animal models. Results indicated comparable efficacy to indomethacin, a standard anti-inflammatory drug .
- Antimicrobial Screening : In vitro studies assessed the activity of various pyrazole derivatives against bacterial strains using standard drugs as controls. Compounds structurally related to this compound exhibited significant inhibition against E. coli and Bacillus subtilis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of pyrazole derivatives with isobutyl groups under controlled conditions. For example, esterification or aldehyde introduction via Vilsmeier-Haack reaction may be employed. Optimization should focus on temperature (e.g., 353 K for THF-mediated reactions ), solvent selection (e.g., THF for stability ), and protecting groups for the carbaldehyde moiety. Reaction progress can be monitored via TLC or in situ FTIR.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and spectra to confirm the pyrazole ring, isobutyl chain, and aldehyde proton (~9-10 ppm). Compare with reference data for analogous pyrazole-carbaldehydes .
- HPLC-MS : Quantify purity and detect impurities using C18 columns with acetonitrile/water gradients. Reference standards (e.g., EP/BP guidelines) can aid in impurity profiling .
- Melting point/XRD : Confirm crystallinity and compare with simulated powder patterns from single-crystal data (e.g., SHELXL-refined structures ).
Q. What solvents and storage conditions ensure stability for this compound?
- Methodological Answer : Stability studies in THF-d show that excess MeSiCl may prevent decomposition . Store under inert atmosphere (N/Ar) at -20°C, avoiding moisture. Solubility in DMSO or dichloromethane is preferable for long-term stock solutions.
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or coordination behavior of this compound?
- Methodological Answer :
- DFT calculations : Model the electron density of the carbaldehyde group to predict nucleophilic attack sites (e.g., aldehyde vs. pyrazole N-atoms). Software like Gaussian or ORCA can optimize geometries .
- Docking studies : Simulate interactions with metal centers (e.g., Ti, as in ) to design coordination complexes. Compare bond lengths/angles with crystallographic data from SHELX-refined structures .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening in the isobutyl group .
- Isotopic labeling : -labeling of the pyrazole ring can clarify N-environment splitting.
- 2D NMR (COSY, NOESY) : Map coupling between aldehyde protons and adjacent groups to rule out tautomerism or rotameric forms .
Q. How can polymorphic forms of this compound be characterized, and what impact do they have on reactivity?
- Methodological Answer :
- SC-XRD (SHELX) : Resolve crystal packing differences; compare unit cell parameters with known analogs (e.g., furo[3,2-b]pyran-3-carbaldehydes ).
- DSC/TGA : Identify thermal transitions (melting/recrystallization) linked to polymorph stability.
- Reactivity screening : Test each polymorph in representative reactions (e.g., aldol condensations) to correlate crystal structure with reaction yield .
Q. What advanced techniques quantify trace impurities or degradation products in pharmaceutical-grade samples?
- Methodological Answer :
- LC-QTOF-MS : Detect low-abundance impurities (e.g., EP Impurities A-F ) using high-resolution mass matching.
- Forced degradation studies : Expose the compound to heat/light/humidity and profile degradation pathways via NMR or IR .
- Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present (e.g., using Chiralpak columns) .
Data Contradiction & Experimental Design
Q. How to address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Benchmark computational models : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics data (e.g., Arrhenius plots).
- In situ spectroscopy : Use ReactIR to monitor intermediate species during reactions, comparing with simulated transition states .
Q. Designing a study to investigate the compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?
- Methodological Answer :
- Mechanistic probes : Introduce isotopically labeled substrates (e.g., -aldehyde) to track incorporation into products via MS/NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates with vs. at the aldehyde position to identify rate-determining steps.
- XAS/XPS : Characterize electronic states of metal centers in coordination complexes (e.g., Ti complexes ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
